molecular formula C7H4N2O2S B1290462 [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid CAS No. 857969-93-8

[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid

Cat. No.: B1290462
CAS No.: 857969-93-8
M. Wt: 180.19 g/mol
InChI Key: GDTHXIAIFQXDIX-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with a carboxylic acid group at the 2-position

Biochemical Analysis

Biochemical Properties

[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth, survival, and proliferation . The inhibition of PI3K by this compound disrupts the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound interacts with other biomolecules such as G-protein coupled receptors and cyclic adenosine monophosphate phosphodiesterases, further modulating cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by disrupting key signaling pathways such as PI3K/AKT . It also affects gene expression, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes . Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets such as AKT . This inhibition leads to the disruption of the PI3K/AKT signaling pathway, resulting in reduced cell survival and increased apoptosis . Additionally, this compound can modulate the activity of other enzymes and receptors, further influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure may also result in adaptive cellular responses, such as the upregulation of compensatory signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . These interactions highlight the complex role of this compound in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments . The compound’s localization and accumulation within cells can influence its activity and effectiveness . For instance, its accumulation in the nucleus can enhance its ability to modulate gene expression .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, its localization to the nucleus allows it to interact with transcription factors and modulate gene expression . Additionally, this compound can be localized to other organelles, such as mitochondria, where it can influence cellular metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid typically involves the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine with carboxylic acid and phosphorus oxychloride . This method yields the desired compound in reasonable quantities. Another approach involves the preparation of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues in seven steps from commercially available substances .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production, provided that the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazole and pyridine rings.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the thiazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.

Scientific Research Applications

[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid is unique due to its specific fusion of the thiazole and pyridine rings and the presence of a carboxylic acid group.

Properties

IUPAC Name

[1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)6-9-4-2-1-3-8-5(4)12-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTHXIAIFQXDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630976
Record name [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857969-93-8
Record name [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid
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